methyl 4-(2,3-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

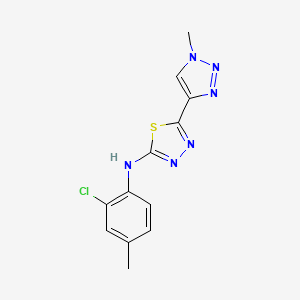

The synthesis of 1,4-benzothiazine derivatives is well-documented in the literature. For instance, a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been achieved in five steps, which serves as a precursor for further chemical modifications . Another study describes the synthesis of 4-aryl-4-methyl- and 4,4-dimethyl-4H-pyrrolo[2,1-c][1,4]benzothiazines through a five-step sequence starting from 2-sulfanylbenzenamines . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of 1,4-benzothiazine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to confirm the molecular and crystal structures of various derivatives, such as ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms . The study of these structures helps in understanding the conformational preferences and potential interaction sites of the molecules.

Chemical Reactions Analysis

The chemical reactivity of 1,4-benzothiazine derivatives is influenced by their molecular structure. For example, the thermal cyclization of N-(2-desylsolfonylphenyl)glycine leads to the formation of 2,3-diphenyl-4-methyl-4H-1,4-benzothiazin-1,1-dioxide . This reaction showcases the potential for intramolecular cyclization to create the benzothiazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzothiazine derivatives are determined by their molecular structure and substituents. For instance, the crystal structures of methyl 2-pentyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide show intramolecular O-H···O interactions and intermolecular hydrogen bonding . These interactions can influence the solubility, stability, and overall physicochemical profile of the compounds.

Relevant Case Studies

Several case studies highlight the biological activity of 1,4-benzothiazine derivatives. The monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has been found to exhibit significant analgesic and anti-inflammatory effects . Another study demonstrates the moderate anti-inflammatory action and analgesic effect of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and its sodium salt . These findings suggest that the compound of interest may also possess similar pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

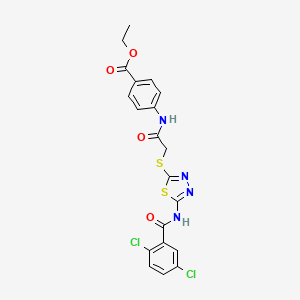

A variety of synthesis methods for benzothiazine derivatives, including those with modifications at specific positions on the benzothiazine ring, have been explored. For instance, a simple and efficient synthesis route starting from saccharin sodium salt to create quaternary ammonium derivatives for potential antiosteoarthritis applications showcases the adaptability of benzothiazine frameworks for creating biologically active compounds (Vidal, Madelmont, & Mounetou, 2006).

Chemical Properties and Reactions

The chemical structures and properties of benzothiazine derivatives have been detailed, with a focus on their intramolecular and intermolecular hydrogen bonds, which stabilize their configurations. This includes studies on crystal structures and hydrogen bonding patterns critical for understanding the compound's reactivity and potential for modifications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Biological and Pharmaceutical Applications

Biological Activity

Novel series of benzothiazine derivatives have been synthesized with potential biological activities. These activities include antibacterial and radical scavenging properties, highlighting the compound's relevance in developing new therapeutic agents. For instance, biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides offer insights into the compound's versatility in medicinal chemistry (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

Antimicrobial Studies

The antimicrobial properties of benzothiazine derivatives have been explored, with specific derivatives showing effectiveness against various microbial strains. This underlines the compound's potential in addressing antibiotic resistance and the development of new antimicrobial agents (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2011).

Material Science and Other Applications

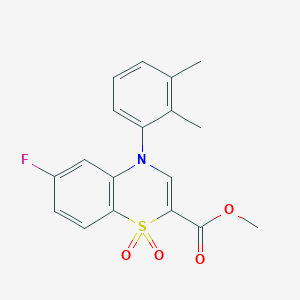

- Electrochemical and Electrochromic Properties: Benzothiazine derivatives have been studied for their electrochemical and electrochromic properties, suggesting applications in material sciences, especially in developing new types of electronic and optoelectronic devices. This includes research into aromatic polyamides containing benzothiazine units for stable anodic electrochromic materials (Liou & Chang, 2008).

Mechanism of Action

Target of Action

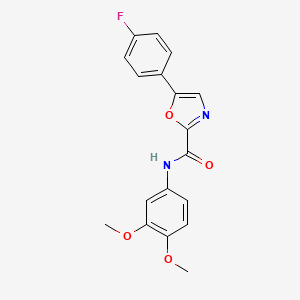

It is known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

properties

IUPAC Name |

methyl 4-(2,3-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-11-5-4-6-14(12(11)2)20-10-17(18(21)24-3)25(22,23)16-8-7-13(19)9-15(16)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMWLXLLCFTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)